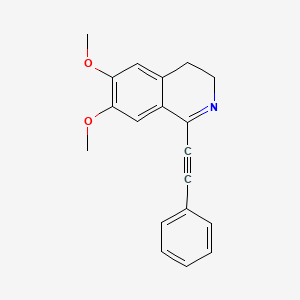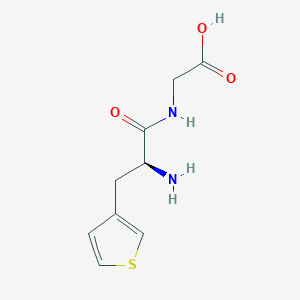
Hex-Ir(piq)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-Ir(piq)3, also known as Tris[2-(4-n-hexylphenyl)quinoline]iridium(III), is a metal-organic complex that contains three ligands of 4-n-hexylphenylquinoline and one iridium ion (III). This compound is known for its deep red color and excellent thermal and photostability. It is primarily used in organic light-emitting diodes (OLEDs) due to its strong phosphorescent properties .
Vorbereitungsmethoden
Hex-Ir(piq)3 can be synthesized through a ligand exchange reaction. The primary method involves reacting palladium complexes with iridium salts in an organic solvent. The reaction conditions need to be carefully controlled, and solid-phase extraction techniques are used to purify the target product . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Hex-Ir(piq)3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include palladium complexes, iridium salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hex-Ir(piq)3 has a wide range of scientific research applications:
Biology: Its strong phosphorescent properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where its phosphorescent properties could be used to target and destroy cancer cells.
Industry: Beyond OLEDs, it is used in optoelectronic devices, electronic displays, and light sensors.
Wirkmechanismus
The mechanism of action of Hex-Ir(piq)3 involves its phosphorescent properties. When excited by an external energy source, the compound emits light through a process called phosphorescence. This involves the transition of electrons from a higher energy state to a lower energy state, releasing energy in the form of light. The molecular targets and pathways involved include the iridium ion and the ligands, which facilitate the energy transfer and emission processes .
Vergleich Mit ähnlichen Verbindungen
Hex-Ir(piq)3 is unique due to its specific ligand structure and the presence of the iridium ion. Similar compounds include:
Tris[2-phenylpyridinato-C2,N]iridium(III): Known for its use in OLEDs but with different ligand structures.
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Another phosphorescent material with different photophysical properties.
Tris[2-phenylpyridinato-C2,N]iridium(III): Similar in structure but with different ligands, affecting its emission properties.
These compounds share similar applications but differ in their specific properties and efficiencies, making this compound a unique and valuable material in its field.
Eigenschaften
CAS-Nummer |
1268460-37-2 |
|---|---|
Molekularformel |
C63H69IrN3+3 |
Molekulargewicht |
1060.5 g/mol |
IUPAC-Name |
1-(4-hexylphenyl)isoquinoline;iridium(3+) |
InChI |
InChI=1S/3C21H23N.Ir/c3*1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21;/h3*6-7,9-16H,2-5,8H2,1H3;/q;;;+3 |
InChI-Schlüssel |
LDQKTTFIGYWRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)

![3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B12640417.png)
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)

![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)

![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)
